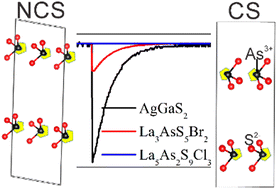Visualizing the alignment of lone pair electrons in La3AsS5Br2 and La5As2S9Cl3 to form an acentric or centrosymmetric structure†
CrystEngComm Pub Date: 2023-10-23 DOI: 10.1039/D3CE00834G
Abstract
Acentric structures host numerous important applications such as second harmonic generation, nonreciprocal responses, etc. In this work, a heteroanionic system of La3AsS5Br2 and La5As2S9Cl3 exhibits a good example of how the alignment of lone pair electrons affects crystal structure. Noncentrosymmetric (NCS) chalcohalide La3AsS5Br2, isostructural to Pr3AsS5Cl2, and centrosymmetric chalcohalide La5As2S9Cl3 were successfully synthesized by a salt flux growth method. Crystal structures were determined by single crystal X-ray diffraction. Both compounds contain trigonal pyramidal [AsS3] units with stereochemically active lone pairs in As3+, aligning in the same direction in La3AsS5Br2 and in opposite directions in La5As2S9Cl3, which account for their acentric crystal structure and centrosymmetric structure, respectively. Electron localization function (ELF) calculations confirmed that the alignment of the [AsS3] motifs contributes to the acentric nature of La3AsS5Br2. La3AsS5Br2 is predicated to be an indirect bandgap semiconductor by theory calculations with a bandgap of 2.27 eV, which is verified by UV-Vis spectroscopy measurements to be 2.8(1) eV. The acentric structural nature of La3AsS5Br2 was demonstrated by a moderate second harmonic generation (SHG) response of 0.23× AgGaS2, where La5As2S9Cl3 exhibited no response under the same conditions.


Recommended Literature
- [1] Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
- [2] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [3] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [4] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [5] Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds
- [6] Life cycle assessment of surfactants: the case of an alkyl polyglucoside used as a self emulsifier in cosmetics
- [7] Carbon scaffold structured silicon anodes for lithium-ion batteries
- [8] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [9] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [10] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡










